FMK 9a vs. Reversible Inhibitor NSC185058: A 30-Fold Increase in ATG4B Inhibition Potency
FMK 9a demonstrates a sub-100 nM IC₅₀ against ATG4B, whereas the commonly used reversible probe NSC185058 inhibits ATG4B with an IC₅₀ of approximately 2.6 μM, making FMK 9a at least 30-fold more potent in direct biochemical comparison. [1] This potency advantage translates into complete target engagement at lower concentrations, reducing the likelihood of off-target effects in cellular models.
| Evidence Dimension | Target potency (IC₅₀) against ATG4B |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM (cell-based LRA assay), 80 nM (TR-FRET assay) |
| Comparator Or Baseline | NSC185058: IC₅₀ = 2.6 μM (in vitro enzymatic assay) |
| Quantified Difference | FMK 9a is ~32.5-fold (LRA) to ~35.6-fold (TR-FRET) more potent. |
| Conditions | FMK 9a: 30 min pre-incubation with ATG4B, TR-FRET assay; NSC185058: in vitro enzymatic assay (data from Akin et al., 2014). |
Why This Matters
For researchers investigating autophagy, lower concentration requirements minimize solvent toxicity and improve assay signal-to-noise, making FMK 9a the superior choice for cellular autophagy flux studies.
- [1] Akin, D., et al. (2014). A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors. Autophagy, 10(11), 2021-2035. View Source
